Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Description
Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate (CAS: 1445950-86-6) is a bicyclic pyrrolidine-pyrrolidone hybrid featuring a benzyl ester at the 1-position and a ketone at the 5-position. Its fused bicyclic core imparts conformational rigidity, while the benzyl ester enhances lipophilicity, making it a versatile intermediate in medicinal chemistry and drug design . This compound belongs to the hexahydropyrrolo[3,2-b]pyrrole family, which has garnered attention for applications ranging from enzyme inhibition to organic electronics. Below, we compare this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activity.
Properties
IUPAC Name |
benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-8-12-11(15-13)6-7-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSDUTXLXOEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1NC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Reaction Parameters
-
Temperature : Reflux conditions (100–120°C) are essential for cyclization.
-
Catalyst : Acetic acid (3.1 µL, 0.05 mmol) accelerates imine formation.
-
Purification : Flash chromatography with 30–35% ethyl acetate in hexanes achieves >95% purity.
Copper-Catalyzed [3+2] Cycloaddition
Recent advances employ copper(II) acetate [Cu(OAc)₂] to catalyze [3+2] cycloaddition between 2H-azirines and enol derivatives, forming the pyrrolo[3,2-b]pyrrole scaffold. For example, reacting 3-aryl-2H-azirine 2a with chromenone 4 in dichloroethane (DCE) at 100°C with 5 mol% Cu(OAc)₂·H₂O produces chromenopyrrole 6a in 67% yield. Adapting this method, substituting chromenone with tetramic acid derivatives enables direct annulation to the target compound’s core.
Stereochemical Control
The cis-configuration of the benzyl group is achieved via chiral auxiliaries or asymmetric catalysis. For instance, using (R)-BINOL-derived phosphoric acids during cycloaddition induces enantioselectivity (>90% ee).
Protecting Group Strategies
The tert-butyl ester variant (CAS: 1309879-82-0) is frequently synthesized as a precursor, with subsequent transesterification installing the benzyl group. Key steps include:
Yield Optimization
Comparative Analysis of Synthetic Routes
The multi-step cyclization offers superior yield but requires lengthy purification, whereas copper catalysis provides rapid access at moderate efficiency.
Analytical Characterization
Post-synthesis, the compound is validated via:
-
NMR : Characteristic signals include δ 4.5–5.0 ppm (benzyl CH₂) and δ 2.8–3.2 ppm (pyrrolidine protons).
-
X-ray Crystallography : Confirms cis-fused bicyclic structure.
Industrial-Scale Considerations
For kilogram-scale production, the multi-step method is preferred due to reproducible yields and straightforward scalability. Critical adjustments include:
-
Solvent Recovery : Toluene and acetonitrile are recycled via distillation.
-
Catalyst Loading : Reduced Cu(OAc)₂ to 2 mol% maintains efficiency while lowering costs.
Emerging Methodologies
Recent innovations explore photoredox catalysis for constructing the pyrrolo[3,2-b]pyrrole core at ambient temperatures, though yields remain suboptimal (40–50%). Additionally, enzymatic desymmetrization of prochiral diketones shows promise for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer activity . It has been studied for its ability to inhibit tumor growth through mechanisms such as:
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Interfering with the cell division process to prevent proliferation.
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines . For instance, a recent study showed dose-dependent inhibition of cell growth in breast cancer cell lines with IC50 values ranging from 0.5 to 10 µM .
Neurological Applications
Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate has also shown promise in treating neurological disorders due to its ability to cross the blood-brain barrier. This property allows it to interact with central nervous system targets effectively. Preliminary studies suggest potential neuroprotective effects and applications in managing conditions such as:
- Alzheimer's Disease : By modulating neurotransmitter levels.
- Parkinson’s Disease : Through antioxidant properties that protect neuronal cells.
Research into the binding affinity of this compound with various biological targets (e.g., enzymes and receptors) is ongoing to elucidate its mechanism of action .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
These methods require precise control over reaction conditions to achieve high yields and purity . The versatility of the compound allows for modifications tailored for specific pharmaceutical applications.
Mechanism of Action
The mechanism of action of Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and similarities among hexahydropyrrolo[3,2-b]pyrrole derivatives:
Key Observations :
- Substituent Effects: The benzyl ester in the target compound increases lipophilicity compared to the tert-butyl analog, which may improve membrane permeability but reduce aqueous solubility.
- Stereochemistry : The cis configuration in the target compound (CAS 1445950-86-6) and its tert-butyl analog (CAS 1251021-42-7) likely influences ring puckering and intermolecular interactions, affecting crystallinity and solubility .
Biological Activity
Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate is a complex organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 246.30 g/mol. Its structure includes a bicyclic framework that contributes to its biological interactions. The compound features one hydrogen bond donor and three hydrogen bond acceptors, which are crucial for its interaction with biological targets .
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated potential as an inhibitor of non-nucleoside reverse transcriptase (NNRT) in HIV replication processes .
- Antioxidant Properties : Studies suggest that this compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells. This property is essential for protecting cells from damage induced by reactive oxygen species (ROS) .
- Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial effects against various pathogens. This activity could be linked to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antiviral Activity : A study published in Molecules highlighted the efficacy of this compound as a potential lead compound for developing anti-HIV drugs. The compound showed promising results in inhibiting reverse transcriptase activity comparable to established drugs like Nevirapine .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress .
- Anticancer Potential : Research has also suggested that this compound may inhibit cancer cell proliferation through apoptosis induction pathways. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can the stereochemistry of Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate be experimentally confirmed?
- Methodological Answer : Utilize X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve the bicyclic pyrrolo-pyrrole core. Evidence from similar compounds shows that stereochemical assignments rely on anisotropic displacement parameters and hydrogen-bonding networks in crystal structures . For intermediates, employ - and -NMR coupling constants (e.g., -values for vicinal protons) to infer relative configurations, as demonstrated in the synthesis of related pyrrolo-pyrrole derivatives .
Q. What synthetic routes are reported for pyrrolo-pyrrole derivatives with benzyl ester groups?
- Methodological Answer : A common approach involves 1,3-dipolar cycloaddition using azomethine ylides and maleimides. For example, AgCO-catalyzed reactions between benzaldehyde imines and N-methylmaleimide yield stereocontrolled pyrrolo-pyrrole scaffolds . Alternatively, thermal or microwave-assisted Diels-Alder reactions with dienophiles (e.g., methyl acrylate) can construct the bicyclic framework. Purification typically employs flash chromatography (hexane/ethyl acetate gradients) or recrystallization .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the benzyl ester or lactam moieties. Stability studies on analogous tert-butyl-protected pyrrolo-pyrroles suggest a shelf life of >6 months under these conditions . For short-term use, desiccate at room temperature with silica gel .
Advanced Research Questions
Q. What strategies mitigate racemization during functionalization of the pyrrolo-pyrrole core?
- Methodological Answer : Use low-temperature (–78°C) lithiation with LDA (lithium diisopropylamide) to minimize epimerization at stereocenters. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., binaphthyl-phosphate ligands) can preserve enantiopurity during alkylation or acylation steps, as shown in related systems . Post-reaction, monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can computational modeling predict biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., PDE4 or kinase domains) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Validate predictions with in vitro assays: for insecticidal activity, use LC testing against Sitophilus oryzae; for anti-inflammatory potential, measure TNF-α suppression in macrophage cell lines .
Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Cross-validate X-ray data (e.g., torsion angles) with solid-state NMR chemical shifts to confirm lactam tautomerism. If solution-state NMR (e.g., NOESY) conflicts with crystallography, consider dynamic effects (ring puckering) or solvent-induced conformational changes. For unresolved discrepancies, synthesize isotopologues (e.g., -labeled) for advanced NMR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
